5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position and a thiophen-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through a cyclocondensation mechanism, forming the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl and thiophen-2-yl substitutions.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
5-Methylimidazo[1,2-a]pyridine: Lacks the thiophen-2-yl group.
Uniqueness: 5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the methyl and thiophen-2-yl groups, which confer specific electronic and steric properties. These substitutions can enhance the compound’s biological activity and its suitability for various applications compared to its analogs .
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2S/c1-9-4-2-6-12-13-10(8-14(9)12)11-5-3-7-15-11/h2-8H,1H3 |
InChI Key |
IJQHVIDEARGFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=CS3 |
Origin of Product |
United States |
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